2-Methoxyphenol-3,4,5,6-D4
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Overview
Description
2-Methoxyphenol-3,4,5,6-D4, also known as deuterated guaiacol, is a stable isotope-labeled compound. It is a derivative of guaiacol, where the hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring are replaced with deuterium atoms. This compound has the molecular formula C7H4D4O2 and a molecular weight of 128.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenol-3,4,5,6-D4 typically involves the deuteration of guaiacol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenol-3,4,5,6-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions
Major Products Formed
Oxidation: Quinones
Reduction: Parent phenol
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-Methoxyphenol-3,4,5,6-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methoxyphenol-3,4,5,6-D4 is similar to that of guaiacol. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage. The deuterium atoms enhance the stability of the compound, making it more resistant to metabolic degradation. This property is particularly useful in studies involving long-term metabolic tracing .
Comparison with Similar Compounds
2-Methoxyphenol-3,4,5,6-D4 can be compared with other deuterated phenols and methoxyphenols:
2-Methoxyphenol:
4-Methoxyphenol:
2-Hydroxyanisole: Another methoxyphenol with similar antioxidant properties .
The uniqueness of this compound lies in its enhanced stability due to deuterium labeling, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)OC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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